molecular formula C16H20O3 B3945705 7-butoxy-4-ethyl-8-methyl-2H-chromen-2-one

7-butoxy-4-ethyl-8-methyl-2H-chromen-2-one

Cat. No.: B3945705
M. Wt: 260.33 g/mol
InChI Key: WIGQBXVUBFDORE-UHFFFAOYSA-N
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Description

7-butoxy-4-ethyl-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of oxygen-containing heterocycles known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry . This compound is characterized by its chromen-2-one core structure, which is substituted with butoxy, ethyl, and methyl groups at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butoxy-4-ethyl-8-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for the synthesis of coumarins and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts . The general reaction conditions include:

    Reactants: Phenol derivative (e.g., 4-ethyl-8-methylphenol) and β-ketoester (e.g., ethyl acetoacetate).

    Catalyst: Acid catalysts such as sulfuric acid or boron trifluoride.

    Solvent: Common solvents include ethanol or acetone.

    Temperature: The reaction is typically carried out at elevated temperatures, around 100-150°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-butoxy-4-ethyl-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydrocoumarins.

    Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the chromen-2-one ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups at specific positions on the chromen-2-one ring .

Scientific Research Applications

7-butoxy-4-ethyl-8-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticoagulant or anti-inflammatory agent.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-butoxy-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity may be attributed to its ability to inhibit enzymes involved in the coagulation cascade. Similarly, its antioxidant properties may result from its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

    7-ethoxy-4-methyl-2H-chromen-2-one: A coumarin derivative with similar structural features but different substituents.

    4-methylumbelliferone: Another coumarin derivative with known biological activities.

    Warfarin: A well-known anticoagulant with a coumarin core structure.

Uniqueness

7-butoxy-4-ethyl-8-methyl-2H-chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butoxy group, in particular, may enhance its lipophilicity and influence its interaction with biological membranes and molecular targets .

Properties

IUPAC Name

7-butoxy-4-ethyl-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-4-6-9-18-14-8-7-13-12(5-2)10-15(17)19-16(13)11(14)3/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGQBXVUBFDORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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